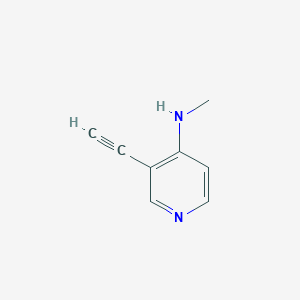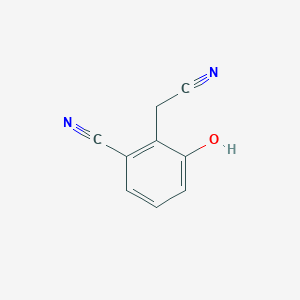
Ethyl 4-aminopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-aminopentanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-aminopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl 4-nitropentanoate, which can be prepared by nitration of ethyl pentanoate. The reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-aminopentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ethyl 4-nitropentanoate.
Reduction: Ethyl 4-hydroxypentanoate.
Substitution: N-substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-aminopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate, especially in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 4-aminopentanoate depends on its specific application. In biological systems, it may act as a prodrug, undergoing enzymatic conversion to release the active amino acid. The amino group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 4-aminopentanoate can be compared with other similar compounds, such as:
Ethyl 4-aminobutanoate: Similar structure but with one less carbon in the chain, leading to different physical and chemical properties.
Ethyl 4-aminobenzoate: Contains a benzene ring, making it more aromatic and less flexible than this compound.
Ethyl 4-aminocyclohexanecarboxylate: Contains a cyclohexane ring, providing different steric and electronic effects.
This compound is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
ethyl 4-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3 |
Clave InChI |
GLFMNINNXRUOQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



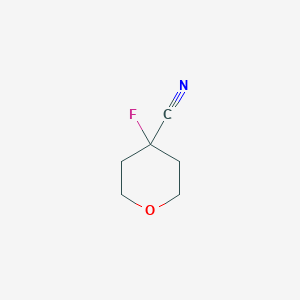
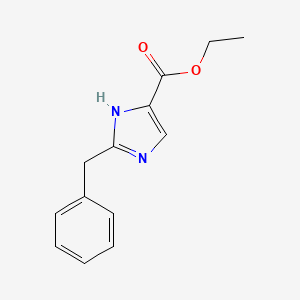

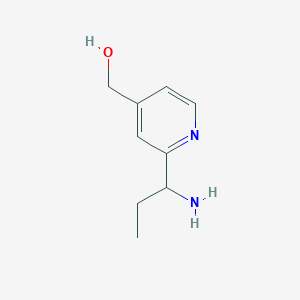


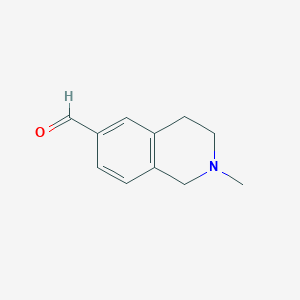
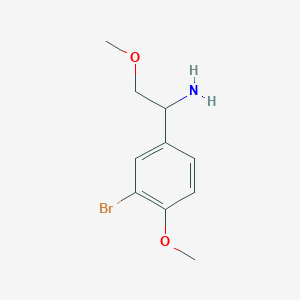

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
